N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

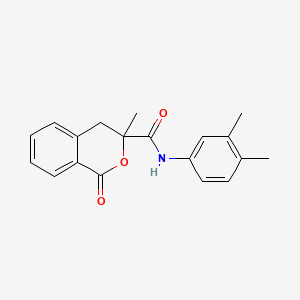

N-(3,4-Dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dihydroisochromene core substituted with a methyl group at the 3-position and a 3,4-dimethylphenyl moiety on the amide nitrogen.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C19H19NO3/c1-12-8-9-15(10-13(12)2)20-18(22)19(3)11-14-6-4-5-7-16(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22) |

InChI Key |

CCURHSFBSBBUFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethylphenylamine with an appropriate acyl chloride to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isochromene ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Cyclization: Cyclization reactions can lead to the formation of various heterocyclic compounds, depending on the reaction conditions and reagents used

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

- Substituent : 2-Iodophenyl group.

- The electron-withdrawing iodine may reduce electron density on the aromatic ring, altering binding interactions with target proteins.

N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

- Substituent: 4-Dimethylaminophenyl group.

- Key Properties: The dimethylamino group is strongly electron-donating, increasing solubility in polar solvents. Basic amine functionality may enhance interactions with acidic residues in enzymatic active sites.

- Inference : This compound’s improved solubility and electronic profile could favor pharmacokinetic properties over the 3,4-dimethylphenyl analog, though the tertiary amine might increase metabolic susceptibility .

Heterocyclic Modifications

(3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

- Substituent : 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl group.

- Key Properties :

- Molecular weight: 349.42 g/mol.

- Sulfur atoms in the thiadiazole ring enable hydrogen bonding and π-π stacking interactions.

- Stereochemistry (3R) may influence chiral recognition in biological systems.

- Inference : The thiadiazole moiety could enhance binding to metalloenzymes or receptors with sulfur-binding pockets, offering a distinct activity profile compared to purely aromatic analogs .

N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

- Substituent : 5-(3-Chlorobenzyl)-thiazol-2-yl group.

- Key Properties :

- Molecular weight: 412.89 g/mol.

- Chlorine atom participates in halogen bonding, while the thiazole ring introduces aromatic heterocyclic character.

Core Structure Modifications

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide ()

- Core Structure : Naphthyridine (instead of isochromene).

- Key Properties :

- Adamantyl group provides extreme rigidity and bulk, likely reducing solubility but improving target specificity.

- Synthesis yield: 25%, indicating synthetic challenges.

- Inference : The adamantyl-carboxamide motif is common in antiviral or CNS-targeting agents, suggesting divergent applications compared to isochromene derivatives .

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that underline its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes an isochromene core, which is known for its versatility in biological applications. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help protect cells from oxidative damage by scavenging free radicals.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

Antioxidant Activity

A study conducted on human fibroblast cells demonstrated that this compound significantly reduced lipid peroxidation. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant effects compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). This suggests effective modulation of inflammatory responses through cytokine inhibition.

Anticancer Efficacy

In vitro assays performed on MCF7 breast cancer cells revealed that the compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The reported IC50 for this effect was 30 µM, supporting its potential as a therapeutic agent against breast cancer.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(3,4-Dimethylphenyl)-3-methyl-1-oxo-isocromene | Structure | Antioxidant, Anti-inflammatory, Anticancer | 25 (Antioxidant), 30 (Cancer) |

| Methyl 5-Methyl-2-(1-Oxo-Isochromene)Benzoate | Structure | Moderate antioxidant | 50 |

| Methyl Coumarin Derivatives | Structure | Antimicrobial, Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.